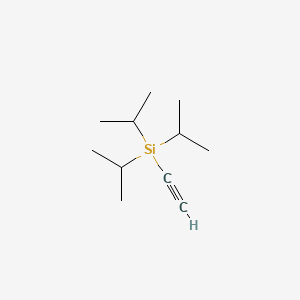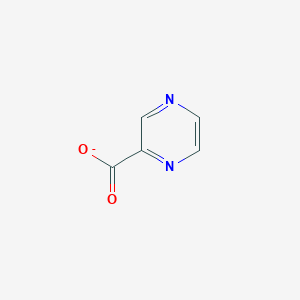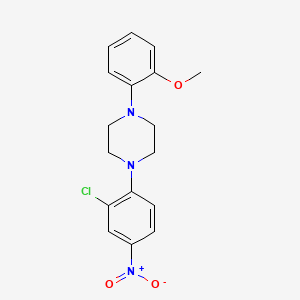
(Triisopropylsilyl)acetylene
Vue d'ensemble
Description
(Triisopropylsilyl)acetylene, also known as TIPS-acetylene, is a compound of great interest to the scientific community due to its unique properties. It is a silyl-substituted acetylene, which is a type of molecule with a triple bond between two carbon atoms and a single bond to a third carbon atom. TIPS-acetylene is a colorless liquid at room temperature and is a useful reagent in organic synthesis due to its ability to undergo a variety of reactions. It is also used in the production of polymers and other materials. We will also explore potential future directions for research involving TIPS-acetylene.
Applications De Recherche Scientifique
1. Deprotection of Bulky (Trialkylsilyl)acetylenes
(Triisopropylsilyl)acetylene has been used in the deprotection of bulky (trialkylsilyl)acetylenes. An efficient method for this process involves the treatment of 1-(triisopropylsilyl)acetylenes with silver fluoride, followed by hydrolysis. This method yields terminal acetylenes and is notable for its chemoselectivity and tolerance of various functional groups (Kim, Kim, & In, 2009).
2. Application in Protecting Groups
This compound has been applied as a protecting group in chemical synthesis. For instance, its reactivity and stability are comparable to those of similar compounds, aiding in chromatographic separation and purification post-reaction (Gaefke & Höger, 2008).
3. Synthesis of Diynes
In the synthesis of unsymmetrical diynes, bulky trialkylsilyl-protected alkynes like this compound are used in Cadiot-Chodkiewicz cross-coupling reactions. These reactions yield a variety of synthetically useful diynes (Marino & Nguyen, 2002).
4. Key Intermediate in Natural Product Synthesis
This compound is utilized as a key intermediate in the synthesis of certain natural products. For example, it has been used in the synthesis of deca-4,6,8-triyn-1-ol, a polyacetylene natural product (Machado, Biavatti, & Danheiser, 2018).
5. Alkynylation of Arene C–H Bonds
The alkynylation of arene C–H bonds using this compound has been developed under palladium-catalyzed oxidative conditions. This process demonstrates the effectiveness of this compound in selective alkynylation reactions (Kim, Park, & Chang, 2012).
Mécanisme D'action
Target of Action
(Triisopropylsilyl)acetylene, also known as Ethynyltriisopropylsilane, is primarily used as a reagent in organic synthesis reactions . Its primary targets are α,β-unsaturated carbonyl compounds .
Mode of Action
This compound interacts with its targets through a process known as asymmetric alkynylation . This process involves the addition of this compound to α,β-unsaturated carbonyl compounds in the presence of a cobalt/Duphos catalyst . It also participates in Sonogashira coupling reactions with 1-bromo-3-iodo-5-tertbutylbenzene .
Biochemical Pathways
The asymmetric alkynylation of α,β-unsaturated carbonyl compounds and the Sonogashira coupling reaction are the key biochemical pathways affected by this compound . These reactions lead to the synthesis of β-alkynylated nitroalkanes , which are important intermediates in various chemical syntheses.
Pharmacokinetics
Its physical properties such as boiling point (50-52 °c/06 mmHg), density (0813 g/mL at 25 °C), and solubility (miscible with organic solvents) can influence its behavior in chemical reactions .
Result of Action
The primary result of this compound’s action is the formation of β-alkynylated nitroalkanes . These compounds are valuable in the field of organic chemistry for the synthesis of various complex molecules.
Safety and Hazards
(Triisopropylsilyl)acetylene is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Analyse Biochimique
Biochemical Properties
(Triisopropylsilyl)acetylene plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. For instance, it is used in the Sonogashira coupling reaction, where it interacts with palladium and copper catalysts to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides . This interaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a substrate in catalytic reactions, where it binds to metal catalysts such as palladium and copper. These interactions facilitate the formation of carbon-carbon bonds, which are essential for the synthesis of complex organic molecules . Additionally, this compound may influence enzyme activity by acting as an inhibitor or activator, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions such as high temperatures or strong acidic or basic environments . Long-term effects on cellular function have not been extensively studied, but it is important to consider the potential for degradation products to influence experimental outcomes.
Propriétés
IUPAC Name |
ethynyl-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22Si/c1-8-12(9(2)3,10(4)5)11(6)7/h1,9-11H,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGWPHUWNWRTEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370445 | |
| Record name | (Triisopropylsilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89343-06-6 | |
| Record name | (Triisopropylsilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Triisopropylsilyl)acetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethynyltris(1-methylethyl)silane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWX24P8A9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(4-tert-butyl-1-pyridin-1-iumyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1225953.png)
![3-Bicyclo[2.2.1]hept-2-yl-benzene-1,2-diol](/img/structure/B1225954.png)
![1-(4-Chlorophenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1225955.png)
![N-[3-(1-azepanylsulfonyl)phenyl]-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1225960.png)


![N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide](/img/structure/B1225963.png)





